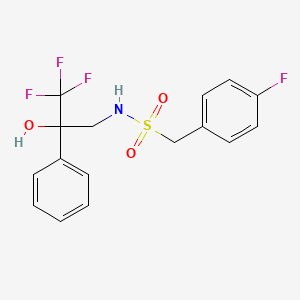

1-(4-氟苯基)-N-(3,3,3-三氟-2-羟基-2-苯基丙基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

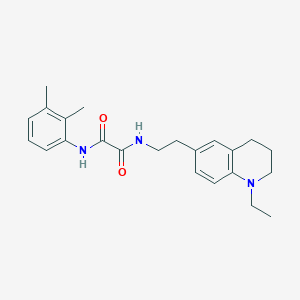

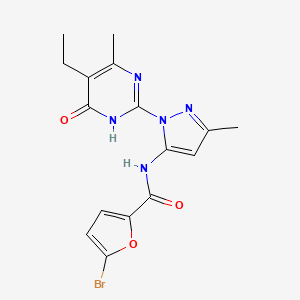

The compound "1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide" is a fluorinated organic molecule that contains both a methanesulfonamide moiety and multiple fluorine atoms. The presence of fluorine atoms is known to significantly affect the physical and chemical properties of organic compounds, often enhancing their metabolic stability and altering their biological activity .

Synthesis Analysis

The synthesis of fluorinated methanesulfonamide derivatives can involve various strategies, including nucleophilic substitution reactions. For instance, vicarious nucleophilic substitution (VNS) of hydrogen has been demonstrated on a benzene ring activated by sulfur-based electron-withdrawing groups, which could be a relevant method for synthesizing similar compounds . Additionally, cross-coupling reactions, such as the Sonogashira reaction, have been employed to synthesize related compounds, indicating the potential utility of palladium-catalyzed processes in the synthesis of complex fluorinated sulfonamides .

Molecular Structure Analysis

The molecular structure of fluorinated sulfonamides can be elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry. These methods provide detailed information about the electronic environment and the spatial arrangement of atoms within the molecule . X-ray diffraction analysis can also be used to determine the absolute configuration of chiral centers, which is crucial for understanding the enantioselective properties of the compound .

Chemical Reactions Analysis

Fluorinated sulfonamides can participate in various chemical reactions. The presence of fluorine can enhance the reactivity of these compounds in nucleophilic addition reactions, such as the Michael addition to α,β-unsaturated compounds . The enantioselective addition of fluorinated derivatives has been achieved using organocatalysts, which is significant for producing enantiomerically pure substances . The regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane is another example of the chemical reactivity of these compounds, leading to products that can be further transformed into pharmacologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated sulfonamides are influenced by the strong electron-withdrawing nature of both the fluorine atoms and the sulfonamide group. This can lead to increased acidity of protons adjacent to the sulfonamide, as well as altered electronic properties that can be studied using ratiometric fluorescence techniques . The fluorine atoms also contribute to the lipophilicity and stability of the molecule, which are important factors in drug design and development .

科学研究应用

环境降解与监测

多氟烷基化学物质与本文化合物具有相似的氟化主链,其环境持久性和毒理学特征已得到广泛的研究。研究重点是它们在环境中的微生物降解,旨在了解它们的归宿和转化过程。这些研究对于评估氟化合物的环境影响和制定策略以减轻它们在生态系统中的存在至关重要(Liu & Avendaño, 2013)。

绿色化学的进展

氟化合物的合成和在绿色化学中的应用已成为一个重要的研究领域。研究探索了水性氟烷基化反应,重点是开发将氟化基团引入目标分子的环境友好方法。这项研究强调了氟化化合物在设计具有增强性能的药物、农用化学品和功能材料中的重要性,同时强调了可持续化学过程的必要性(Song et al., 2018)。

光催化与环境修复

氟化化合物在光催化和环境修复中的作用也得到了研究。研究表明氟化光催化剂在污染物的氧化中具有潜力,为水和空气中有害物质的降解提供了途径。这些研究有助于开发用于环境清理和污染控制的新型材料,展示了氟化化合物在应对环境挑战中的效用(Cantau et al., 2007)。

属性

IUPAC Name |

1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F4NO3S/c17-14-8-6-12(7-9-14)10-25(23,24)21-11-15(22,16(18,19)20)13-4-2-1-3-5-13/h1-9,21-22H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAAEOBUXWBMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)F)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F4NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)methanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2553665.png)

![4-butoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2553666.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one](/img/structure/B2553681.png)

![2-Chloro-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2553687.png)

![3a,6a-Dimethyl-5-prop-2-enoyl-4,6-dihydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2553688.png)